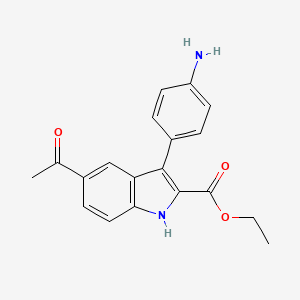![molecular formula C17H23FN2O2 B5987002 4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5987002.png)
4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an oxolane ring, and a diazepane ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde typically involves multiple steps, including the formation of the oxolane ring and the diazepane ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of less toxic reagents and improved reaction conditions are often employed to make the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
科学的研究の応用
4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 1-({3-[(3R,5R)-5-(4-fluorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-7-methyl-1,7-dihydro-6H-purin-6-one
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
Uniqueness
What sets 4-[[3-(4-Fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-[[3-(4-fluorophenyl)oxolan-3-yl]methyl]-1,4-diazepane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-16-4-2-15(3-5-16)17(6-11-22-13-17)12-19-7-1-8-20(14-21)10-9-19/h2-5,14H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQHTGFQPRIBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C=O)CC2(CCOC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]benzamide](/img/structure/B5986920.png)
![2-CYCLOPROPYL-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5986928.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5986944.png)
![4-(2,2-Difluoro-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986946.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]butanamide](/img/structure/B5986950.png)
![N-[3-(methylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5986956.png)
![[4-(4-Ethylbenzoyl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B5986963.png)
![6-(4-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5986965.png)
![1-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5986983.png)
![2-chloro-5-[(cycloheptylamino)sulfonyl]benzamide](/img/structure/B5986997.png)
![4-(4-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5987010.png)
![5-Methyl-2-[3-(2-methylanilino)-3-oxopropyl]hexanoic acid](/img/structure/B5987018.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B5987024.png)
